![molecular formula C7H8N2O2 B3276976 3,5-Dimethyl-2-nitropyridine CAS No. 65169-41-7](/img/structure/B3276976.png)
3,5-Dimethyl-2-nitropyridine
Overview
Description
3,5-Dimethyl-2-nitropyridine is a chemical compound with the molecular formula C7H7N2O2. It is an organic compound that belongs to the family of pyridines. This compound has been widely studied due to its potential applications in scientific research.
Scientific Research Applications
Chemical Reactions and Stability
- 3,5-Dimethyl-2-nitropyridine has been studied for its reactivity in various chemical reactions. In a study by Reinheimer et al. (1980), the addition of aqueous base to solutions of 2-halo-5-nitropyridines in dimethyl sulfoxide was explored, highlighting the formation of stable substances and subsequent reaction mechanisms (Reinheimer, Mayle, Dolnikowski & Gerig, 1980).
Spectroscopic Analysis
- Electron spin resonance spectra of this compound and related compounds were studied by Cottrell and Rieger (1967), providing insights into their electronic structures and reaction behaviors (Cottrell & Rieger, 1967).
Structural Analysis and Molecular Studies
- Bryndal et al. (2012) investigated the molecular and crystal structures of this compound derivatives, using vibrational studies and quantum chemical calculations. This research offers valuable information about the compound’s stability and interaction with other molecules (Bryndal et al., 2012).
Reactivity in Cycloaddition Reactions
- The reactivity of nitropyridyl isocyanates, closely related to this compound, in 1,3-dipolar cycloaddition reactions was investigated by Holt and Fiksdahl (2007). Their study demonstrates the compound’s potential in forming various substituted amines (Holt & Fiksdahl, 2007).
Formation of Aminals and Rearrangements
- Rakhit, Georges, and Bagli (1979) explored the formation of aminals from amines via Pummerer rearrangement, a reaction involving this compound derivatives. This research highlights the compound’s unique reactivity in organic synthesis (Rakhit, Georges & Bagli, 1979).
Electrophilic Substitution Studies
- Johnson, Katritzky, and Viney (1967) provided insights into the mechanism of electrophilic substitution of heteroaromatic compounds, including this compound, which is crucial for understanding its chemical reactivity and potential applications in synthetic chemistry (Johnson, Katritzky & Viney, 1967).
properties
IUPAC Name |
3,5-dimethyl-2-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLRPYTPHITGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346881 | |
Record name | 3,5-Dimethyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65169-41-7 | |
Record name | 3,5-Dimethyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.